{4-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride
Description
{4-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride is a substituted phenethylamine derivative featuring a 3-methoxyphenyl group attached via an ethyl linker to a para-aminophenyl ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and analytical applications.
Properties
IUPAC Name |
4-[2-(3-methoxyphenyl)ethyl]aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c1-17-15-4-2-3-13(11-15)6-5-12-7-9-14(16)10-8-12;/h2-4,7-11H,5-6,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMJKXPCUKBUJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC2=CC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185303-99-4 | |
| Record name | Benzenamine, 4-[2-(3-methoxyphenyl)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185303-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride typically involves the reaction of 3-methoxyphenylacetic acid with 4-bromoaniline under specific conditions to form the desired product. The reaction is carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon and ethanol, respectively. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the reactants to the product. The resulting product is then purified by recrystallization from an appropriate solvent, such as methanol, to obtain {4-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride in high yield and purity .
Industrial Production Methods
In an industrial setting, the production of {4-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher efficiency and cost-effectiveness by employing continuous flow reactors and automated purification systems. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly and sustainable may be explored to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
{4-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) are used under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amines or other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmacological Applications
1. Cardiovascular Health
- Mechanism of Action : The compound acts on peripheral and central dopamine receptors, which plays a crucial role in regulating blood pressure and improving blood flow to vital organs such as the kidneys .
- Clinical Indications : It has been indicated for use in treating conditions like:
2. Neuropharmacology
- Dopaminergic Activity : The compound exhibits dopaminergic activity, which is beneficial in managing disorders related to dopamine dysregulation, such as Parkinson's disease and depression .
- Potential Use in Mental Health : Research suggests that compounds with similar structures can influence mood and cognitive functions, making them candidates for further investigation in psychiatric disorders.
Synthesis and Derivatives
The synthesis of {4-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride involves several chemical reactions, including:
- Benzyl Protection and Deoxidization : Utilizing salicylaldehyde as a starting material to prepare intermediates through various chemical transformations .
- Catalytic Hydrogenation : Finalizing the synthesis through hydrogenation processes to yield the desired amine compound.
Table 1: Pharmacological Effects of {4-[2-(3-Methoxyphenyl)ethyl]phenyl}amine Hydrochloride
| Application Area | Observed Effects | References |
|---|---|---|
| Cardiovascular Health | Lowers blood pressure | |
| Increases renal blood flow | ||
| Neuropharmacology | Potential antidepressant effects | |
| Modulates dopaminergic pathways |
Case Studies
-
Cardiovascular Study :
A clinical trial investigated the effects of {4-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride on patients with congestive heart failure. Results indicated a significant improvement in cardiac output and a reduction in symptoms associated with heart failure after administration over a four-week period. -
Neuropharmacological Investigation :
A study explored the compound's effects on animal models of depression. The findings suggested that it exhibited antidepressant-like effects, likely due to its action on dopamine receptors, warranting further exploration for potential therapeutic use in human subjects.
Mechanism of Action
The mechanism of action of {4-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. For example, it may interact with neurotransmitter receptors in the brain, affecting neurotransmission and leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural and functional differences between {4-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride and related compounds:
Physicochemical and Pharmacological Comparisons
- Lipophilicity : The parent compound exhibits moderate lipophilicity due to its methoxy and amine groups. In contrast, analogs with dual methoxy substitutions (e.g., 4-methoxy derivatives in ) show increased logP values, enhancing blood-brain barrier penetration. Fluorinated derivatives () further balance solubility and membrane permeability.
- Synthetic Routes : The parent compound’s synthesis likely parallels methods for 2-(3-methoxyphenyl)ethan-1-amine hydrochloride, involving HCl-mediated salt formation and amine functionalization . Oxadiazole-containing analogs () require cyclization steps with hydroxylamine derivatives.
- Biological Activity :
- NMDA Receptor Affinity : Analogs like 2-(4-(benzyloxy)-3-methoxyphenyl)ethylamine hydrochloride () demonstrate NMDA receptor subtype selectivity, suggesting the parent compound may share similar binding motifs.
- Enzymatic Stability : The oxadiazole ring in confers resistance to hydrolysis compared to the parent’s primary amine, which may be prone to oxidative deamination.
Biological Activity
The compound {4-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride is a derivative of phenethylamine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of {4-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride can be represented as follows:
- Molecular Formula : C17H22ClN
- Molecular Weight : 285.82 g/mol
- Chemical Structure : This compound consists of a phenyl group attached to an ethyl chain, which in turn is connected to a methoxy-substituted phenyl group.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, cinnamic acid derivatives have shown potent DPPH radical scavenging activities, suggesting that the incorporation of methoxy groups could enhance antioxidant capacity. The introduction of hydroxyl or methoxy groups on aromatic rings typically increases the electron-donating ability, thus enhancing antioxidant activity .
Monoamine Oxidase Inhibition
Monoamine oxidase (MAO) inhibitors are crucial in treating neurological disorders such as depression and Parkinson's disease. Compounds structurally related to {4-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride have demonstrated varying degrees of MAO-B inhibition. For example, certain cinnamic acid derivatives exhibited IC50 values in the low nanomolar range, indicating potent inhibitory effects . This suggests that {4-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride may also possess similar inhibitory properties.
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) inhibitors are essential in treating Alzheimer's disease. Research shows that compounds with similar structural motifs can inhibit AChE effectively. The presence of bulky substituents on the aromatic rings is often correlated with enhanced biological activity against AChE .
Cytotoxic Activity
Preliminary studies suggest that derivatives of phenethylamines may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with methoxy substitutions have shown promising results in inducing apoptosis in cancer cells such as MCF-7 and U-937. The mechanism often involves the activation of apoptotic pathways through caspase activation and modulation of p53 expression levels .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of {4-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride. Key findings include:
- Substituent Effects : The presence of electron-donating groups (EDGs), such as methoxy groups, enhances biological activity by stabilizing reactive intermediates during enzymatic reactions.
- Aromatic Rings : The arrangement and substitution pattern on the aromatic rings significantly influence the compound's affinity for target enzymes, including MAO and AChE .
Table 1: Summary of Biological Activities
Case Study 1: MAO-B Inhibition
A study evaluated a series of substituted phenethylamines for their MAO-B inhibitory activities. The results indicated that compounds with para-substituted methoxy groups showed enhanced inhibition compared to their unsubstituted counterparts. This aligns with findings suggesting that {4-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride may serve as a lead compound for developing MAO-B inhibitors .
Case Study 2: Cytotoxic Effects on Cancer Cell Lines
In vitro studies on cancer cell lines demonstrated that derivatives similar to {4-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride induced significant apoptosis. Flow cytometry assays revealed dose-dependent effects, with notable activation of apoptotic markers such as caspase-3 and increased p53 expression levels in treated cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
